
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring, which is further substituted with two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide at room temperature under a nitrogen atmosphere . This reaction yields the desired compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolidinediones and imidazolidines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities.
Biology: The compound is studied for its effects on various biological pathways and its potential as a bioactive molecule.
Industry: It is used in the synthesis of other complex organic compounds and as a building block in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester: This compound shares the chlorophenyl group and has similar synthetic routes.
N-(4-(4-Chlorophenyl)-8-oxo-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-3-yl)benzamide: Another compound with a chlorophenyl group, used in different chemical contexts.
Uniqueness
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific imidazolidinedione structure, which imparts distinct chemical and biological properties
Biological Activity
Overview
3-(4-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione, also known as 3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, is a compound characterized by its unique structure featuring a five-membered ring with two nitrogen atoms and two carbonyl groups. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor or modulator, which may have implications in therapeutic applications.
The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with 5,5-dimethylhydantoin in the presence of a base like sodium hydroxide under reflux conditions. The use of organic solvents such as ethanol or methanol is common, followed by purification methods including recrystallization or column chromatography to yield the desired product in high purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its structure allows it to bind effectively to active or allosteric sites on enzymes, thereby modulating their activity. The presence of the 4-chlorophenylmethyl group enhances binding affinity and specificity towards certain targets. This modulation can interfere with cellular pathways by altering the function of key proteins or signaling molecules.
Enzyme Inhibition
Research has indicated that this compound may act as an enzyme inhibitor. For instance, studies have shown that derivatives of imidazolidine-2,4-dione exhibit significant inhibitory effects on various enzymes involved in metabolic pathways. The binding interactions can lead to alterations in enzyme kinetics and substrate availability .
Antimicrobial and Anti-inflammatory Properties
The compound has been explored for its potential therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects against a range of pathogens. The exact mechanism remains under investigation but could involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation in cellular models. This activity may be linked to the inhibition of pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological efficacy of this compound:
- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of related compounds demonstrated that modifications in the aromatic substituents significantly influenced their binding affinity to serotonin receptors (e.g., 5-HT6). The findings suggested that this compound could be a lead structure for developing new antidepressants or anti-obesity agents .
- Antiviral Activity : Another investigation highlighted its potential as an antiviral agent through inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme involved in pyrimidine biosynthesis. This study found that certain derivatives exhibited superior activity compared to established inhibitors .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-(4-chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAOTBYZHSLMDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70991279 | |
Record name | 3-(4-Chlorophenyl)-2-hydroxy-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70991279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70974-23-1 | |
Record name | Hydantoin, 3-(p-chlorophenyl)-5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070974231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Chlorophenyl)-2-hydroxy-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70991279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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